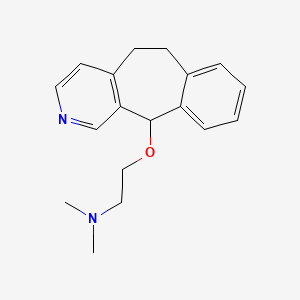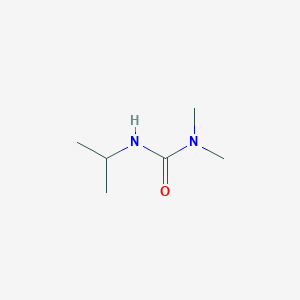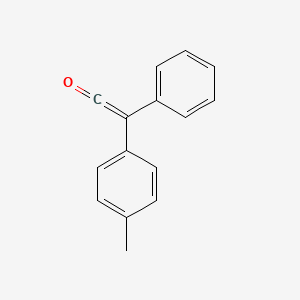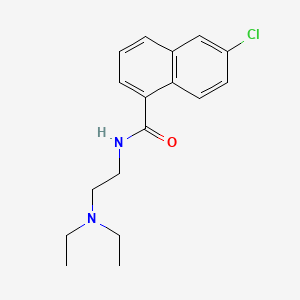
Phenol, 2-chloro-4-nitro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-chloro-4-nitro-, sodium salt is a chemical compound with the molecular formula C6H4ClNO3Na. It is derived from phenol, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the 2-position and a nitro group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-chloro-4-nitro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the sodium hydroxide acts as a nucleophile, replacing the hydrogen atom in the hydroxyl group with a sodium ion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between 2-chloro-4-nitrophenol and sodium hydroxide is carefully controlled. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-chloro-4-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom or nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are often used under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is 2-chloro-4-aminophenol.
Substitution: Depending on the nucleophile, different substituted phenols can be formed.
Applications De Recherche Scientifique
Phenol, 2-chloro-4-nitro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-chloro-4-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and phenolic hydroxyl group also contribute to its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Phenol, 2-chloro-4-nitro-, sodium salt can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol: Similar structure but lacks the sodium ion.
4-chloro-2-nitrophenol: The positions of the chlorine and nitro groups are reversed.
2,4-dinitrophenol: Contains two nitro groups instead of one chlorine and one nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium ion, which influences its solubility and reactivity.
Propriétés
Numéro CAS |
38731-70-3 |
|---|---|
Formule moléculaire |
C6H3ClNNaO3 |
Poids moléculaire |
195.53 g/mol |
Nom IUPAC |
sodium;2-chloro-4-nitrophenolate |
InChI |
InChI=1S/C6H4ClNO3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H;/q;+1/p-1 |
Clé InChI |
JPGAEESFKQGCDO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[O-].[Na+] |
Numéros CAS associés |
619-08-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


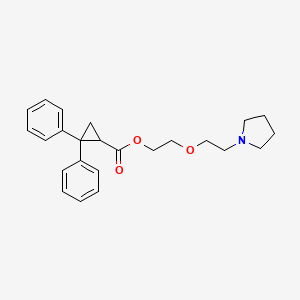
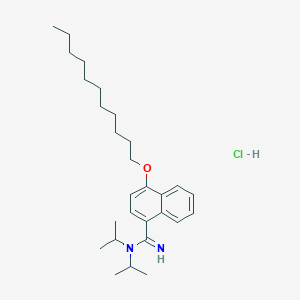
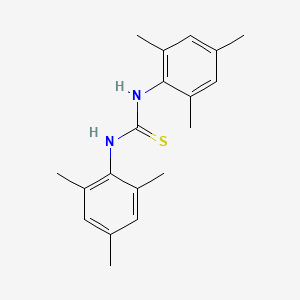

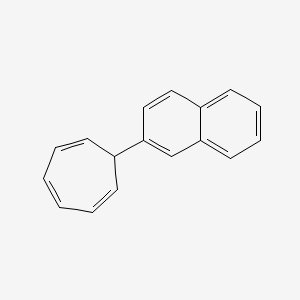
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
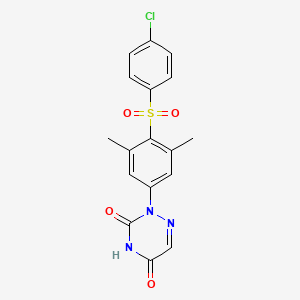
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
